5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-2-10-5-6-12(19-10)20(17,18)14-8-9-15-11(16)4-3-7-13-15/h3-7,14H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSYJGBTGXKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 5-Ethylthiophene
- Chlorosulfonation :
- 5-Ethylthiophene (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) in dichloromethane (DCM) at 0–5°C for 2 h.
- Quenching with ice water yields 5-ethylthiophene-2-sulfonic acid.
- Chlorination :
- The sulfonic acid is refluxed with thionyl chloride (SOCl₂, 2.5 equiv) in DCM for 4 h.
- Removal of excess SOCl₂ under vacuum affords 5-ethylthiophene-2-sulfonyl chloride as a pale yellow liquid (Yield: 78–85%).
Key Data :
| Parameter | Value |
|---|---|
| Boiling Point | 280–282°C (decomposes) |
| Purity (HPLC) | ≥95% |
| Hazard Class | Corrosive (GHS Category 1B) |
Synthesis of 2-(6-Oxopyridazin-1(6H)-yl)ethylamine
Pyridazinone Ring Formation
Procedure :
- Cyclization :
- Maleic anhydride (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 h to form 3,6-dihydroxypyridazine.
- Functionalization :
- 3,6-Dihydroxypyridazine is treated with ethylenediamine (1.5 equiv) in tetrahydrofuran (THF) at 60°C for 12 h.
- Reduction with sodium borohydride (NaBH₄) yields 2-(6-oxopyridazin-1(6H)-yl)ethylamine (Yield: 65–72%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, NH), 6.52 (d, J = 4.0 Hz, 1H, pyridazinone-H), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH₂), 2.90 (t, J = 6.4 Hz, 2H, CH₂N).
- IR (KBr) : 3350 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O).
Coupling Reaction: Sulfonamide Formation
Procedure
- Reaction Setup :
- 5-Ethylthiophene-2-sulfonyl chloride (1.0 equiv) and 2-(6-oxopyridazin-1(6H)-yl)ethylamine (1.1 equiv) are dissolved in anhydrous THF.
- Triethylamine (2.5 equiv) is added dropwise at 0°C to scavenge HCl.
- Stirring :
- The mixture is stirred at room temperature for 12 h.
- Workup :
- The reaction is quenched with water, extracted with ethyl acetate, and dried over MgSO₄.
- Purification via recrystallization (ethanol/water) yields the target compound as a white solid (Yield: 82–88%).
Optimization Data :
| Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| THF, 25°C | 82 | 97 |
| DMF, 40°C | 75 | 93 |
| DCM, 0°C | 68 | 90 |
Analytical Characterization
Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, SO₂NH), 7.85 (d, J = 3.6 Hz, 1H, thiophene-H), 7.32 (d, J = 3.6 Hz, 1H, thiophene-H), 6.50 (s, 1H, pyridazinone-H), 3.60 (t, J = 6.0 Hz, 2H, CH₂N), 3.25 (t, J = 6.0 Hz, 2H, CH₂NH), 2.75 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 142.1 (thiophene-C), 138.5 (pyridazinone-C), 132.7 (thiophene-C), 128.3 (pyridazinone-C), 45.2 (CH₂N), 42.8 (CH₂NH), 28.5 (CH₂CH₃), 15.3 (CH₃).
- HRMS (ESI) : m/z calcd. for C₁₂H₁₆N₃O₃S₂ [M+H]⁺: 322.0634; found: 322.0638.
Purity Assessment
- HPLC : 98.5% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).
- Melting Point : 184–186°C.
Challenges and Mitigation Strategies
- Sulfonyl Chloride Stability :
- Amine Nucleophilicity :
- Byproduct Formation :
Industrial Scalability Considerations
- Batch Process :
- Sulfonation and chlorination steps are exothermic; jacketed reactors with cooling systems required.
- Cost Analysis :
- Raw material cost: ~$120/kg (5-ethylthiophene), ~$85/kg (hydrazine hydrate).
- Overall process cost: $450–500/kg (pilot scale).
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted thiophene and sulfonamide derivatives.
Scientific Research Applications
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anti-inflammatory effects. The thiophene and pyridazinone moieties may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for target enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Heterocycle Differences: The target compound uses a thiophene core, which is more electron-rich than the benzene core in ’s compounds. This difference may influence solubility, metabolic stability, and target binding . Compounds in retain the thiophene core but lack the pyridazinone moiety, instead incorporating ethynyl and aryloxyethyl groups.
Halogenated analogs (e.g., 5b, 5d–5f in ) show reduced yields (27–33%), likely due to steric or electronic challenges during synthesis.
Synthetic Methodology: The target compound’s synthesis likely involves steps similar to ’s protocol (e.g., nucleophilic substitution with potassium carbonate in DMF), though direct evidence is lacking. Silica gel chromatography (hexane:EtOAc) is common for purifying thiophene sulfonamides (), while pyridazinone-linked compounds may require alternative purification strategies .
Hypothetical Activity Implications
- The pyridazinone moiety in the target compound could enhance interactions with enzymes like carbonic anhydrases or kinases, as seen in other sulfonamide-pyridazinone hybrids .
- Thiophene-based sulfonamides () often exhibit antitumor or antimicrobial activity, but the absence of pyridazinone may limit their target specificity compared to the compound of interest .
Biological Activity
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and research findings.
Chemical Structure and Properties
The compound's structure includes:
- Thiophene ring
- Sulfonamide group
- Pyridazinone moiety
These structural features suggest that it may have diverse biological applications, particularly as a therapeutic agent targeting various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S2 |
| Molecular Weight | 419.51 g/mol |
| CAS Number | 923249-90-5 |
The biological activity of this compound is primarily influenced by the sulfonamide group, which can undergo nucleophilic substitutions and participate in various coupling reactions. The compound's ability to engage in electrophilic aromatic substitutions due to the presence of electron-donating groups enhances its reactivity and potential efficacy as a therapeutic agent .
Biological Activity
Research indicates that this compound exhibits significant activity against several biological targets:
1. Inhibition of Carbonic Anhydrases
Studies have shown that sulfonamide derivatives can effectively inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are crucial in regulating pH in tumor microenvironments, making them attractive targets for cancer therapy.
IC50 Values for Inhibition:
| Compound | Target Isoform | IC50 (nM) |
|---|---|---|
| 5-Ethyl Compound | CA II | 79.1 |
| CA IX | 36.4 | |
| CA XII | 40.6 |
The compound demonstrated selective inhibition of CA IX, which is associated with tumor growth and metastasis .
2. Anticancer Activity
In vitro studies on various human cancer cell lines (HT-29, MDA-MB-231, MG-63) revealed that the compound exhibited notable inhibitory effects on cell viability under both normoxic and hypoxic conditions. This suggests potential applications in oncology .
3. Antimicrobial Properties
Similar compounds have been reported to possess antibacterial and antifungal properties due to their ability to inhibit key enzymes involved in microbial metabolism. This opens avenues for further exploration in antimicrobial therapy.
Case Studies
Several studies have explored the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A series of saccharide-modified thiadiazole sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against carbonic anhydrases. The results indicated significant inhibition against tumor-associated isoforms, providing insights into structure–activity relationships .
- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities of these compounds to target enzymes, supporting the hypothesis that structural modifications can enhance biological activity .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR verify substituent connectivity (e.g., ethyl group at δ 1.2–1.4 ppm, sulfonamide NH at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 382.08) .
- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm) and pyridazinone C=O (~1680 cm) .
What preliminary biological assays evaluate its therapeutic potential?
Q. Basic
- Antifungal Activity : Disk diffusion assays against Candida albicans .
- Anticancer Screening : MTT assays in cancer cell lines (e.g., U87MG glioma cells) to measure IC values .
- Enzyme Inhibition : Carbonic anhydrase inhibition assays using spectrophotometric methods .
How can researchers identify the biological targets of this compound?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Direct binding studies with purified enzymes (e.g., carbonic anhydrase IX) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamics .
- CRISPR-Cas9 Knockout Models : Validate target relevance in cellular assays .
How to resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values)?
Q. Advanced
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Use multiple assays (e.g., ATP-based viability and apoptosis markers) .
- Meta-Analysis : Compare datasets across studies while adjusting for methodological differences .
What structure-activity relationship (SAR) strategies optimize its pharmacological profile?
Advanced
Modify substituents to enhance potency and selectivity:
| Modification | Effect | Reference |
|---|---|---|
| Ethyl → Propyl on thiophene | Improved lipophilicity (logP +0.5) | |
| Pyridazinone 6-oxo → 6-thio | Increased enzyme inhibition | |
| Sulfonamide N-alkylation | Reduced plasma protein binding |
Which computational tools predict its interaction with biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Predict binding modes to carbonic anhydrase active sites .
- Molecular Dynamics (GROMACS) : Simulate stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to IC values .
How to address poor solubility and stability in preclinical studies?
Q. Advanced
- pH-Dependent Solubility : Test in buffers (pH 1.2–7.4) and use co-solvents (e.g., PEG-400) .
- Solid Dispersion Techniques : Improve bioavailability via amorphous formulations .
- Forced Degradation Studies : Expose to heat (40–60°C), light, and humidity to identify degradation pathways .
Can this compound be repurposed for non-therapeutic applications?
Q. Advanced
- Materials Science : As a ligand for metal-organic frameworks (MOFs) due to sulfonamide coordination sites .
- Agrochemicals : Screen for herbicidal activity via acetolactate synthase (ALS) inhibition assays .
What analytical methods validate synthetic intermediates and by-products?
Q. Advanced
- HPLC-PDA : Monitor reaction progress and quantify impurities (<0.1% purity threshold) .
- LC-MS/MS : Identify by-products (e.g., de-ethylated derivatives) using fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry in intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
